2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Studies and Chemical Transformations
Thiazole derivatives have been extensively studied for their applications in synthetic chemistry. For instance, research by Hirotsu et al. (1970) discussed the synthesis of thiazoline peptides and the racemization of amino acid residues during thiazoline ring formation, highlighting the chemical behaviors essential for peptide modification and drug synthesis Hirotsu, Y., Shiba, T., & Kaneko, T. (1970). Similarly, the work by Dovlatyan et al. (2004) focused on the acylation and further chemical modifications of 2-amino-4-methylthiazole-5-carboxylic acid, providing a pathway to diversify thiazole-based compounds for potential therapeutic applications Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, É. A., & Engoyan, A. P. (2004).
Antineoplastic Agents and Biological Activities
The exploration of thiazole derivatives extends into their potential as antineoplastic agents. Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole derivatives, investigating their potential application in cancer therapy Looker, J. H., & Wilson, L. (1965). These studies showcase the therapeutic potential of thiazole derivatives and their relevance in medicinal chemistry.
Host-Guest Chemistry
In host-guest chemistry, the study by Kean et al. (1999) demonstrated the complexation of aromatic carboxylic acids by β-cyclodextrins, revealing insights into the molecular interactions and stability of host-guest complexes Kean, S. D., May, B., Clements, P., Easton, C., & Lincoln, S. (1999). This research is crucial for understanding molecular recognition and designing drug delivery systems.
Constrained Heterocyclic γ-Amino Acids
The development of constrained heterocyclic γ-amino acids, as described by Mathieu et al. (2015), utilizes thiazole rings to mimic secondary structures of proteins. This research opens avenues for designing novel peptidomimetics and therapeutic agents Mathieu, L., Bonnel, C., Masurier, N., Maillard, L., Martínez, J., & Lisowski, V. (2015).
Properties
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-6-8(10(15)16)19-9(13-6)7(2)14-11(17)18-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGGMCWVAXOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.